5-(Tributylstannyl)-1H-indole
Overview
Description
5-(Tributylstannyl)-1H-indole: is an organotin compound that features a stannyl group attached to the indole ring. This compound is of significant interest in organic synthesis due to its utility in various cross-coupling reactions, particularly the Stille coupling. The presence of the tributylstannyl group makes it a valuable reagent for introducing indole moieties into complex molecular frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(Tributylstannyl)-1H-indole typically involves the stannylation of 5-bromo-1H-indole. The process can be summarized as follows:
Starting Material: 5-bromo-1H-indole.
Reagent: Tributylstannyl chloride.
Catalyst: Palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Tetrahydrofuran (THF) or another suitable organic solvent.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (argon or nitrogen) at elevated temperatures (around 80-100°C) for several hours.
The reaction proceeds via a palladium-catalyzed cross-coupling mechanism, resulting in the formation of this compound.
Industrial Production Methods:
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
5-(Tributylstannyl)-1H-indole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The indole ring can be reduced under suitable conditions to form reduced indole derivatives.
Common Reagents and Conditions:
Stille Coupling: Utilizes palladium(0) catalysts and organohalides to form carbon-carbon bonds.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products:
Substitution Products: Various substituted indoles depending on the electrophile used in the reaction.
Oxidation Products: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Products: Reduced indole derivatives such as indoline.
Scientific Research Applications
Chemistry:
5-(Tributylstannyl)-1H-indole is widely used in organic synthesis for the construction of complex molecular architectures. It serves as a precursor in the synthesis of various indole-containing compounds, which are important in medicinal chemistry and material science.
Biology:
In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used to synthesize such derivatives for biological testing.
Medicine:
Indole derivatives are key components in many pharmaceuticals. The ability to introduce indole moieties into drug candidates makes this compound a valuable reagent in medicinal chemistry.
Industry:
In the chemical industry, this compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-(Tributylstannyl)-1H-indole primarily involves its role as a reagent in cross-coupling reactions. The tributylstannyl group acts as a nucleophile, participating in the formation of carbon-carbon bonds through palladium-catalyzed processes. The indole ring can interact with various molecular targets, depending on the specific derivative synthesized.
Comparison with Similar Compounds
- 5-(Tributylstannyl)-2-methylindole
- 5-(Tributylstannyl)-3-bromoindole
- 5-(Tributylstannyl)-1H-pyrrole
Comparison:
Compared to other similar compounds, 5-(Tributylstannyl)-1H-indole is unique due to its specific substitution pattern on the indole ring. This substitution pattern influences its reactivity and the types of derivatives that can be synthesized. For example, 5-(Tributylstannyl)-2-methylindole has a methyl group at the 2-position, which can affect its steric and electronic properties, leading to different reactivity and applications.
Properties
IUPAC Name |
tributyl(1H-indol-5-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.3C4H9.Sn/c1-2-4-8-7(3-1)5-6-9-8;3*1-3-4-2;/h2-6,9H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXZZBMEFQHTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577730 | |
Record name | 5-(Tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143724-34-9 | |
Record name | 5-(Tributylstannyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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